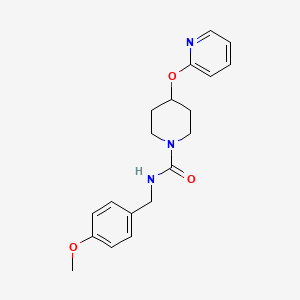

N-(4-methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide

Description

N-(4-Methoxybenzyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide is a piperidine carboxamide derivative characterized by a 4-methoxybenzyl group at the N-position and a pyridin-2-yloxy substituent at the 4-position of the piperidine ring. This structural motif is common in compounds targeting enzymes such as fatty acid amide hydrolase (FAAH) or receptors like G protein-coupled receptors (GPCRs), where the piperidine scaffold contributes to binding affinity and selectivity .

Properties

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-4-pyridin-2-yloxypiperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-16-7-5-15(6-8-16)14-21-19(23)22-12-9-17(10-13-22)25-18-4-2-3-11-20-18/h2-8,11,17H,9-10,12-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPHHYJTZGILVDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)OC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Research Findings and Implications

- Enzyme Inhibition : PF-3845’s covalent inhibition mechanism highlights the importance of urea/thiourea groups in FAAH targeting, whereas the target compound’s carboxamide group may employ reversible binding, necessitating further kinetic studies .

- Receptor Targeting: The patent derivatives in feature cyanobenzyl groups, which could mimic the 4-methoxybenzyl group’s role in receptor binding while introducing polarity for solubility adjustments .

Q & A

Advanced Research Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., EGFR or Aurora A) .

- MD Simulations : GROMACS-based 100-ns simulations assess stability of ligand-receptor complexes .

- Pharmacophore Mapping : Identify critical H-bond donors (piperidine NH) and π-π stacking (pyridine ring) .

How does the methoxybenzyl substituent influence metabolic stability?

Advanced Research Question

The 4-methoxy group on the benzyl moiety:

- Reduces CYP450 Oxidation : Methoxy groups resist cytochrome P450-mediated degradation compared to unsubstituted benzyl .

- Enhances Lipophilicity : LogP increases by ~0.5 units, improving blood-brain barrier penetration in rodent models .

- Validated via LC-MS/MS : Quantify metabolites in microsomal assays to track demethylation pathways .

What structural analogs are critical for SAR studies?

Advanced Research Question

Key analogs for structure-activity relationship (SAR) exploration:

- Chlorobenzyl Variants : Assess halogen effects on target affinity .

- Pyridine-to-Pyrimidine Swaps : Evaluate heterocycle size impact on receptor fit .

- Piperidine Ring Modifications : Test 3- or 4-substituted piperidines for conformational effects .

How is compound stability under physiological conditions evaluated?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.